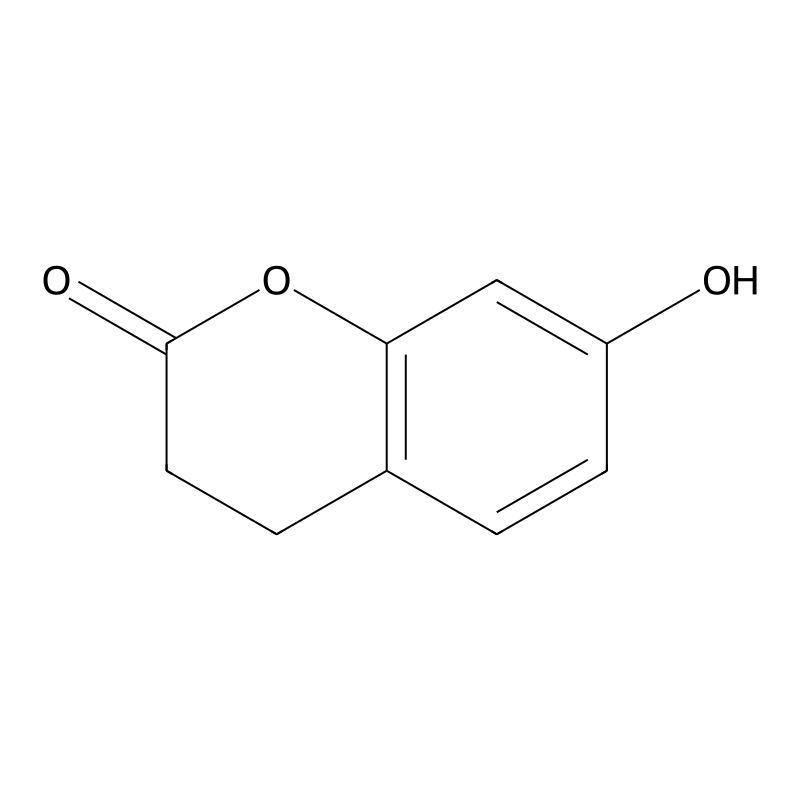7-Hydroxychroman-2-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Enzyme Inhibition
- Competitive inhibitor of hmao-A: Research suggests 7-Hydroxychroman-2-one acts as a competitive inhibitor for the enzyme human arylamine N-acetyltransferase (hmao-A) []. This enzyme plays a role in the metabolism of aromatic compounds in the body. By inhibiting hmao-A, 7-Hydroxychroman-2-one might influence the breakdown and activity of certain aromatic molecules.
Potential Neuroprotective Effects
- Studies investigating neurodegenerative diseases: Some studies have explored the potential neuroprotective properties of 7-Hydroxychroman-2-one. However, more research is needed to understand its mechanisms and effectiveness in treating neurodegenerative diseases [].
Additional Points:
- It's important to note that current research on 7-Hydroxychroman-2-one is primarily focused on its biological activity and potential applications.
- More studies are needed to fully understand its mechanisms of action and potential benefits in various scientific areas.
7-Hydroxychroman-2-one, also known as 7-hydroxy-2H-chromen-2-one, is an organic compound characterized by its chroman structure with a hydroxyl group at the seventh position and a carbonyl group at the second position. Its molecular formula is , and it features a fused benzopyran ring system which contributes to its diverse biological activities and potential applications in medicinal chemistry. The compound exists as a white to pale yellow solid and is soluble in organic solvents such as ethanol and methanol.
- Nucleophilic Substitution: It can undergo nucleophilic substitution reactions, particularly when reacted with alkyl halides in the presence of bases like potassium carbonate, leading to derivatives such as 7-aminoalkoxychroman-4-ones .
- Condensation Reactions: This compound can react with arylaldehydes through Knoevenagel condensation, yielding novel homoisoflavonoids, which have shown significant cytotoxic activities against various cancer cell lines .
- Michael Addition: In the presence of bases, 7-hydroxychroman-2-one can act as a Michael acceptor, engaging in reactions with nucleophiles such as acetylenic diesters .
7-Hydroxychroman-2-one exhibits a range of biological activities, including:
- Antioxidant Properties: It has been shown to possess antioxidant capabilities, which help mitigate oxidative stress in biological systems.
- Cytotoxicity: Derivatives of 7-hydroxychroman-2-one have demonstrated cytotoxic effects against human cancer cell lines, making them potential candidates for anticancer drug development .
- Anti-inflammatory Effects: Some studies suggest that compounds derived from 7-hydroxychroman-2-one may exhibit anti-inflammatory properties, contributing to their therapeutic potential.
The synthesis of 7-hydroxychroman-2-one can be achieved through several methods:
- Pechmann Condensation: This classic method involves the reaction of phenols with β-keto esters under acidic conditions to form coumarin derivatives.
- Nucleophilic Substitution: As previously mentioned, reacting 7-hydroxychroman-4-one with alkyl halides in the presence of potassium carbonate leads to the formation of various derivatives .
- Three-component Reactions: Recent studies have explored three-component reactions involving 7-hydroxycoumarin derivatives with acetylenic diesters and arylaldehydes, yielding complex products .
The applications of 7-hydroxychroman-2-one are diverse:
- Pharmaceuticals: Due to its biological activity, it is being investigated for use in developing new anticancer agents and anti-inflammatory drugs.
- Cosmetics: Its antioxidant properties make it a candidate for incorporation into cosmetic formulations aimed at reducing skin aging.
- Agriculture: Some derivatives may be explored for their potential use as natural pesticides or growth regulators.
Research has focused on the interactions of 7-hydroxychroman-2-one with various biological targets:
- Enzyme Inhibition: Studies indicate that certain derivatives may inhibit enzymes involved in cancer progression or inflammatory pathways.
- Receptor Binding: Investigations into how these compounds interact with specific receptors could reveal mechanisms underlying their biological effects.
Several compounds share structural similarities with 7-hydroxychroman-2-one. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Hydroxycoumarin | Hydroxyl group at the fourth position | Known for its anticoagulant properties |
| 7-Hydroxyflavone | Flavone structure with hydroxyl at seventh | Exhibits strong antioxidant activity |
| 6-Hydroxyflavone | Hydroxyl group at sixth position | Has shown anti-cancer properties |
| 4-Chloromethyl-7-hydroxycoumarin | Chloromethyl substituent at fourth position | Potential metabolite with unique biological activity |
The uniqueness of 7-hydroxychroman-2-one lies in its specific arrangement of functional groups and its resultant biological activities, which differ from those of similar compounds. Its ability to undergo various chemical transformations while retaining significant biological activity makes it a valuable compound in medicinal chemistry research.








